

The Elucidation of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine: A Technical Guide

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Compound of Interest

	2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Compound Name:	2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Cat. No.:	B1280695

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine**, a key intermediate in synthetic organic chemistry. Due to the absence of publicly available, detailed spectroscopic data from primary scientific literature, this guide outlines the expected analytical data based on the known structure and provides the methodologies for its synthesis and characterization.

Chemical Identity and Properties

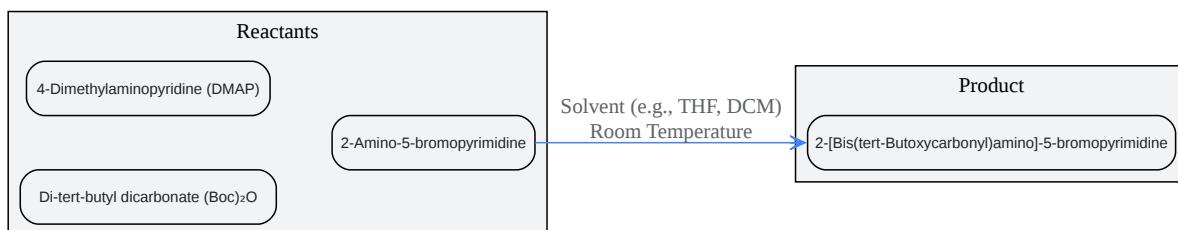
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is a protected aminopyrimidine derivative. The two tert-butoxycarbonyl (Boc) groups serve as protecting groups for the amino functionality at the 2-position of the pyrimidine ring, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the pyrimidine ring.

Identifier	Value
IUPAC Name	tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
CAS Number	209959-33-1
Molecular Formula	C ₁₄ H ₂₀ BrN ₃ O ₄
Molecular Weight	374.23 g/mol
Appearance	Expected to be a white to off-white solid

Synthesis Protocol

The synthesis of **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine** is typically achieved through the protection of 2-amino-5-bromopyrimidine.

Reaction Scheme:



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Caption: Synthesis of the target compound.

Experimental Protocol:

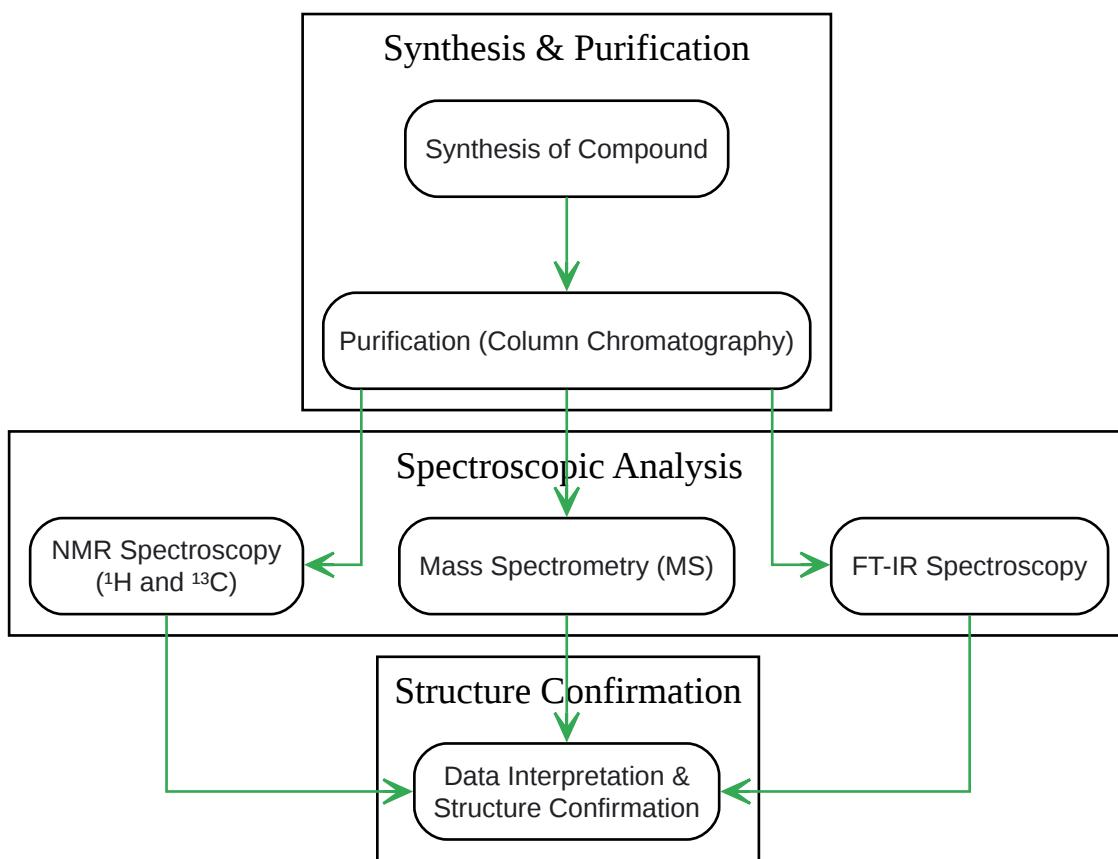
- To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added 4-dimethylaminopyridine (DMAP)

(0.1-0.2 eq).

- Di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq) is then added portion-wise to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford the pure **2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine**.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.



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